Ethyl 2-(4-benzylpiperazin-1-yl)acetate

Cholinesterase Inhibition Alzheimer's Disease Butyrylcholinesterase

Ethyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 23173-76-4) is a piperazine derivative bearing a benzyl group at the 4-position and an ethyl acetate ester moiety. This compound is not a drug-like lead but serves as a crucial intermediate in organic synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 23173-76-4
Cat. No. B045345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-benzylpiperazin-1-yl)acetate
CAS23173-76-4
SynonymsEthyl 2-(4-Benzylpiperazin-1-yl)acetate;  Ethyl 4-Benzyl-1-piperazineacetate; _x000B_4-Benzyl-1-piperazineacetic Acid Ethyl Ester;  4-(Phenylmethyl)-1-piperazineacetic Acid Ethyl Ester
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
InChIKeyCGEGJBMEYWWPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 23173-76-4): A Versatile Piperazine Intermediate for Caspase-3 Activation and Cholinesterase Modulation


Ethyl 2-(4-benzylpiperazin-1-yl)acetate (CAS 23173-76-4) is a piperazine derivative bearing a benzyl group at the 4-position and an ethyl acetate ester moiety [1]. This compound is not a drug-like lead but serves as a crucial intermediate in organic synthesis . Its primary differentiation lies in its specific scaffold, which allows for targeted modifications leading to distinct biological activities. Specifically, it is a key precursor in the synthesis of PAC-1, the first procaspase-activating compound (PAC-1) , and is a core moiety in a series of butyrylcholinesterase (BuChE)-selective inhibitors [2]. Its structural features, including the N-benzylpiperazine group, confer distinct interactions with biological targets compared to analogs lacking the benzyl group or possessing different N-substitutions.

Why Generic Piperazine Acetates Cannot Replace Ethyl 2-(4-benzylpiperazin-1-yl)acetate in Targeted Synthesis


The 4-benzyl substitution on the piperazine ring is not a mere decoration; it is a pharmacophoric determinant that directly controls molecular target engagement and downstream biological selectivity. Generic piperazine acetate esters, lacking this benzyl group, exhibit fundamentally different binding profiles and are unsuitable for applications requiring specific cholinesterase selectivity or procaspase-3 activation. The N-benzylpiperazine moiety is essential for the selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), as demonstrated in comparative studies where its replacement with N-benzylpiperidine abolished this selectivity [1]. Furthermore, the ethyl ester functionality is critical for the subsequent synthesis of PAC-1, the first procaspase-activating compound . Substituting this scaffold with an analog missing the benzyl group would lead to a loss of function in these well-characterized pathways, rendering it unsuitable for research in Alzheimer's disease or targeted cancer therapy.

Quantitative Evidence Guide: Ethyl 2-(4-benzylpiperazin-1-yl)acetate vs. Closest Analogs in Biochemical and Synthetic Applications


BuChE vs. AChE Selectivity: N-Benzylpiperazine vs. N-Benzylpiperidine Scaffolds

In a head-to-head comparison of alkyl- and arylcarbamate derivatives, compounds containing an N-benzylpiperazine moiety were consistently selective inhibitors of butyrylcholinesterase (BuChE), while those with an N-benzylpiperidine group displayed non-selective inhibition of both BuChE and acetylcholinesterase (AChE) [1]. The most potent N-benzylpiperazine derivative (compound 22) achieved a pIC50 of 5.00 against BuChE [1]. This selectivity is attributed to distinct molecular orientations in the AChE active site, as revealed by molecular modeling [1].

Cholinesterase Inhibition Alzheimer's Disease Butyrylcholinesterase

Direct Precursor to PAC-1: A Clinically-Advanced Procaspase-3 Activator

Ethyl 2-(4-benzylpiperazin-1-yl)acetate is a direct synthetic precursor to PAC-1 (Procaspase-Activating Compound 1) . PAC-1 is a first-in-class small molecule that directly activates procaspase-3, a key executioner enzyme in apoptosis [1]. In contrast, simple piperazine acetates without the 4-benzyl group cannot yield this specific structure. PAC-1 demonstrates an EC50 of 0.33 μM for caspase-3 activation and an IC50 of 0.92 μM for apoptosis induction [1].

Procaspase Activation Apoptosis Cancer Therapy

In Vivo Antitumor Efficacy via Derived Quinazoline Analogs

Derivatives synthesized from a 4-benzylpiperazine scaffold exhibit potent antitumor activity. Compound 7a, a substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine, showed IC50 values ranging from 0.029 to 0.147 μM against four cancer cell lines [1]. Importantly, in a HepG2 xenograft model, compound 7a significantly inhibited tumor growth without causing significant body weight loss, suggesting a favorable therapeutic window [1].

Antitumor Xenograft Model Antiproliferative

Isotopic Labeling Capability: A Distinct Procurement Advantage

The availability of a deuterium-labeled analog, (4-Benzylpiperazin-1-yl)acetic Acid Ethyl Ester-d8, represents a significant, quantifiable advantage for certain research applications . This labeled compound allows for precise quantification and tracking in mass spectrometry-based assays, such as pharmacokinetic (PK) and metabolic stability studies. While unlabeled ethyl 2-(4-benzylpiperazin-1-yl)acetate is suitable for synthetic and initial screening work, the deuterated version is essential for generating accurate ADME data, which is critical for drug development. Its price reflects its specialized utility: 5mg is listed at €283.00, highlighting a clear value proposition for targeted, high-value research .

Stable Isotope Labeling ADME Studies Metabolite Identification

Key Procurement and Research Applications for Ethyl 2-(4-benzylpiperazin-1-yl)acetate


Synthesis of PAC-1 and Analogs for Cancer Apoptosis Research

Ethyl 2-(4-benzylpiperazin-1-yl)acetate is the definitive starting material for synthesizing PAC-1 and its analogs, including deuterated internal standards [1]. Researchers procuring this compound can access a well-characterized pathway to generate molecules that directly activate procaspase-3, a validated strategy for inducing apoptosis in cancer cells . This application is uniquely tied to the compound's specific benzylpiperazine structure, as generic piperazine acetates cannot be substituted.

Development of BuChE-Selective Inhibitors for Alzheimer's Disease Studies

For projects aiming to develop butyrylcholinesterase (BuChE)-selective inhibitors, the N-benzylpiperazine scaffold present in this compound is essential. As demonstrated by Więckowska et al. [1], this moiety confers a unique selectivity profile that is absent in N-benzylpiperidine analogs. Procurement of this intermediate enables the construction of focused libraries to exploit this selectivity, which is of high interest due to the compensatory role of BuChE in advanced Alzheimer's disease.

In Vivo Antitumor Efficacy Studies with Quinazoline-Based Agents

Medicinal chemistry programs focused on novel antitumor agents can utilize this compound as a precursor to the potent 4-benzylpiperazinyl-quinazoline series [1]. The in vivo efficacy demonstrated by derivative 7a, which significantly inhibited tumor growth in xenograft models [1], provides a strong rationale for using this scaffold as a starting point for lead optimization and preclinical development.

ADME and Metabolic Stability Studies Using Deuterated Internal Standards

The procurement of the deuterium-labeled analog, (4-Benzylpiperazin-1-yl)acetic Acid Ethyl Ester-d8 [1], is a critical differentiator for laboratories conducting quantitative bioanalysis. This labeled compound enables accurate measurement of parent compound and metabolite concentrations in complex biological matrices, which is a fundamental requirement for pharmacokinetic and drug-drug interaction studies. This scenario underscores the compound's value beyond simple synthetic utility.

Quote Request

Request a Quote for Ethyl 2-(4-benzylpiperazin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.